3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development . The compound’s ability to form hydrogen bonds makes it a precise pharmacophore with a bioactive profile, allowing it to interact with various target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-1,2,4-triazole-5-thione with appropriate benzyl and methoxyphenyl derivatives . The reaction is often carried out in refluxing ethanol with a catalytic amount of piperidine for several hours . After completion, the reaction mixture is acidified with aqueous HCl, cooled, and the precipitate is filtered, dried, and recrystallized from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various enzymes and receptors, inhibiting their activity . For example, it can inhibit carbonic anhydrase by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different fusion permutations of the triazole and thiadiazine rings.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Similar core structure with different substituents and biological activities.
Uniqueness
3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the benzyl and methoxyphenyl groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4OS/c1-23-15-9-7-14(8-10-15)16-12-24-18-20-19-17(22(18)21-16)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
OPPAELBNRBJZKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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